Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with various aldehydes and ketones to form the desired compound . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it has been shown to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate.
4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole: Known for its antioxidant potential.
2-aminothiazole derivatives: Broadly used in medicinal chemistry for their diverse biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazole ring with phenyl and pyridylcarbonylamino groups enhances its potential as a therapeutic agent .
Biological Activity
Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O2S. The structure features a thiazole ring, which is crucial for its biological activity. The presence of both phenyl and pyridine moieties enhances its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has been evaluated against various bacterial and fungal strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | Moderate |
Candida albicans | 64 µg/mL | Low |
The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, while showing lower efficacy against Candida albicans .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.
In a study examining its effects on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 15.5 | Significant inhibition |
MCF-7 (breast cancer) | 20.3 | Moderate inhibition |
A549 (lung cancer) | 25.0 | Low inhibition |
The compound exhibited significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways essential for microbial survival and cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria or interfere with signaling pathways in cancer cells that promote growth and survival .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that modifications to the substituents on the thiazole ring significantly affected the MIC values against various pathogens .
- Cancer Cell Proliferation Inhibition : In vitro experiments conducted on HeLa and MCF-7 cells revealed that treatment with the compound resulted in cell cycle arrest and apoptosis, underscoring its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
ethyl 4-phenyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-2-24-17(23)15-14(12-6-4-3-5-7-12)20-18(25-15)21-16(22)13-8-10-19-11-9-13/h3-11H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNIUJDPLCOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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